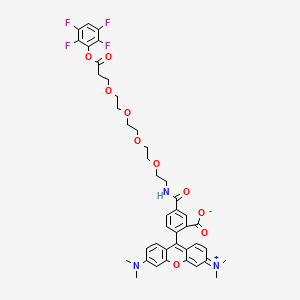

TAMRA-PEG4-TFP ester

Description

Contextualizing Reactive Esters and Fluorescent Dyes in Modern Biochemical Research

In modern biochemical and cellular research, fluorescent dyes and reactive esters are fundamental tools for visualizing and quantifying biological molecules and processes. the-scientist.com Fluorescent dyes, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the highly sensitive detection of tagged molecules against a dark background. the-scientist.com Dyes like Tetramethylrhodamine (TAMRA) are widely used due to their bright fluorescence, photostability, and well-characterized spectral properties. lifetein.comnih.gov

Reactive esters are chemical groups that readily react with specific functional groups on biomolecules to form stable, covalent bonds. taylorfrancis.com Amine-reactive esters, such as N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters, are particularly common because they efficiently target the primary amines found in the lysine (B10760008) residues and at the N-terminus of proteins. lumiprobe.comresearchgate.net While both are effective, TFP esters offer a distinct advantage over the more traditional NHS esters by exhibiting greater stability in aqueous solutions, particularly at the slightly basic pH conditions required for labeling. lumiprobe.comwikipedia.orgyoutube.com This increased hydrolytic stability leads to more efficient and reproducible conjugation reactions. thieme-connect.combroadpharm.com

The Foundational Role of Bioconjugation in Probing Biological Systems

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. precisepeg.com This technique is a cornerstone of chemical biology, enabling researchers to attach probes, such as fluorescent dyes, to proteins, nucleic acids, or other biological targets. The resulting bioconjugates allow for the study of molecular interactions, cellular processes, and biological pathways with high precision. researchgate.netprecisepeg.com

The creation of a stable covalent bond is critical for the success of bioconjugation experiments. Amine-reactive reagents like TAMRA-PEG4-TFP ester are instrumental in this process, allowing for the specific and durable attachment of the TAMRA dye to a target molecule. lumiprobe.com This enables a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies, which are used to investigate protein localization, conformation, and interactions. lifetein.cominterchim.fr

Strategic Advantages of Polyethylene (B3416737) Glycol (PEG) Spacers in Research Probe Design

The inclusion of a Polyethylene Glycol (PEG) spacer between the fluorescent dye and the reactive group is a key design feature in advanced bioconjugation reagents. thermofisher.com PEG is a hydrophilic, flexible, and biocompatible polymer. thermofisher.com Incorporating a PEG linker, such as the PEG4 unit in this compound, offers several significant advantages. axispharm.com

Firstly, the hydrophilic nature of PEG improves the water solubility of the entire probe and the resulting bioconjugate, which is particularly useful when working with hydrophobic dyes like TAMRA. precisepeg.comthermofisher.com This can prevent aggregation and precipitation of labeled proteins. purepeg.com Secondly, the flexible PEG chain acts as a spacer arm, minimizing steric hindrance between the dye and the target biomolecule. precisepeg.com This helps to preserve the natural structure and function of the labeled protein. The PEG spacer can also reduce non-specific binding and shield the fluorochrome, potentially enhancing its quantum yield and preventing quenching. nih.govresearchgate.net

Overview of this compound's Significance in Research Methodologies

This combination makes this compound a versatile and reliable reagent for a multitude of research applications. It is used for fluorescently labeling antibodies for use in immunoassays and cell imaging, tagging peptides for receptor-binding studies, and synthesizing fluorescent probes for FRET-based analysis of molecular proximity. The rational design of this compound addresses common challenges in bioconjugation, such as solubility and steric hindrance, thereby facilitating clearer and more reliable experimental outcomes.

Properties

Molecular Formula |

C42H43F4N3O10 |

|---|---|

Molecular Weight |

825.8 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C42H43F4N3O10/c1-48(2)26-6-9-29-34(22-26)58-35-23-27(49(3)4)7-10-30(35)37(29)28-8-5-25(21-31(28)42(52)53)41(51)47-12-14-55-16-18-57-20-19-56-17-15-54-13-11-36(50)59-40-38(45)32(43)24-33(44)39(40)46/h5-10,21-24H,11-20H2,1-4H3,(H-,47,51,52,53) |

InChI Key |

NXXGPWKEOQYYPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |

Origin of Product |

United States |

Chemical Principles and Methodological Aspects of Tamra Peg4 Tfp Ester in Research

Elucidating the Structural Components and Their Mechanistic Contributions to Research Utility

Role of Tetramethylrhodamine (TAMRA) as a Spectroscopic Reporter in Research

Tetramethylrhodamine, or TAMRA, is a well-established fluorophore from the rhodamine family of dyes. sb-peptide.com Its primary role in the TAMRA-PEG4-TFP ester conjugate is to serve as a robust spectroscopic reporter. This means that once the molecule is attached to a target of interest, such as a protein or nucleic acid, the TAMRA component allows researchers to visualize, track, and quantify the labeled molecule. creative-peptides.com

TAMRA exhibits strong absorption of light in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence. interchim.frglenresearch.com This fluorescence can be detected using various instruments, including fluorescence microscopes, flow cytometers, and microplate readers. sb-peptide.comcreative-peptides.com The specific wavelengths for maximum absorption and emission can vary slightly depending on the solvent environment and whether the dye is conjugated to another molecule. interchim.fr

Table 1: Spectroscopic Properties of TAMRA

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~541-556 nm | rndsystems.comjenabioscience.comantibodies.com |

| Emission Maximum (λem) | ~567-580 nm | glenresearch.comrndsystems.comrndsystems.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | interchim.frrndsystems.comrndsystems.comantibodies.com |

| Fluorescence Quantum Yield (φ) | ~0.1 | rndsystems.comrndsystems.comantibodies.com |

Note: These values are approximate and can be influenced by environmental factors.

TAMRA is also frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) studies, often paired with a donor dye like fluorescein (B123965) (FAM). creative-peptides.cominterchim.fr FRET is a powerful technique for measuring distances at the molecular level and can provide insights into protein-protein interactions and conformational changes. creative-peptides.com

Mechanism of Tetrafluorophenyl (TFP) Ester Reactivity with Primary Amines in Research Environments

The tetrafluorophenyl (TFP) ester is the reactive component of the this compound molecule, enabling it to be covalently attached to biomolecules. TFP esters are a class of activated esters that specifically react with primary and secondary amines, which are commonly found in proteins (at the N-terminus and on the side chain of lysine (B10760008) residues) and on amine-modified oligonucleotides. lumiprobe.comwikipedia.org

The reaction proceeds through a nucleophilic acyl substitution mechanism. benchchem.comchemistrysteps.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond between the TAMRA-PEG4 moiety and the target molecule, and the release of tetrafluorophenol as a byproduct. benchchem.comglenresearch.com

A key advantage of TFP esters over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions, particularly at the slightly basic pH conditions (typically pH 7.2-9) required for efficient labeling of amines. lumiprobe.comwikipedia.orgbroadpharm.comacs.orgthermofisher.com TFP esters are less susceptible to spontaneous hydrolysis, a competing reaction where the ester reacts with water instead of the amine. lumiprobe.combroadpharm.comacs.orgthermofisher.cn This improved hydrolytic stability leads to more efficient and reproducible conjugation reactions. broadpharm.comresearchgate.net

Table 2: Comparison of Amine-Reactive Esters

| Feature | TFP Ester | NHS Ester |

|---|---|---|

| Reactive Group | Tetrafluorophenyl ester | N-hydroxysuccinimide ester |

| Target Functional Group | Primary and secondary amines | Primary amines |

| Bond Formed | Stable amide bond | Stable amide bond |

| Optimal pH for Reaction | 7.2 - 9.0 | 7.2 - 9.0 |

| Hydrolytic Stability | More resistant to hydrolysis | Prone to hydrolysis |

Functional Attributes of the Tetraethylene Glycol (PEG4) Spacer in Enhancing Conjugate Performance for Research

The tetraethylene glycol (PEG4) spacer is a flexible chain of four repeating ethylene (B1197577) glycol units that links the TAMRA fluorophore to the TFP ester. chempep.comlumiprobe.com This spacer plays a critical role in optimizing the performance of the resulting conjugate in several ways.

Increased Hydrophilicity and Solubility : PEG spacers are inherently hydrophilic, meaning they have a strong affinity for water. rsc.orgthermofisher.cominterchim.frtandfonline.com Incorporating a PEG4 spacer into the TAMRA-TFP ester molecule increases its water solubility. chempep.comthermofisher.com This is particularly beneficial when labeling biomolecules that may have limited solubility in organic solvents, allowing conjugation reactions to be performed in aqueous buffers. rsc.orginterchim.fr The increased solubility of the final conjugate also helps to prevent aggregation and precipitation. rsc.orgthermofisher.com

Reduced Steric Hindrance : The flexible and extended nature of the PEG4 spacer physically separates the bulky TAMRA dye from the reactive TFP ester and, subsequently, from the labeled biomolecule. chempep.cominterchim.fr This separation minimizes steric hindrance, which can otherwise interfere with the conjugation reaction or the biological activity of the labeled molecule. chempep.combenchchem.com For example, it helps to ensure that the TAMRA fluorophore does not interfere with the binding of a labeled antibody to its antigen.

Improved Biocompatibility : The presence of the PEG spacer can reduce non-specific binding of the conjugate to other proteins or surfaces, leading to lower background signals in assays. chempep.com PEGylation, the process of attaching PEG chains, is a well-known strategy to improve the biocompatibility of molecules. chempep.comtandfonline.com

The length of the PEG spacer can be optimized for specific applications. While a PEG4 spacer provides a good balance of hydrophilicity and length for many purposes, longer or shorter PEG chains may be used to fine-tune the properties of the conjugate. rsc.orgbenchchem.com

Synthetic Strategies for Derivatization and Functionalization of this compound in Research Contexts

The synthesis of this compound and its subsequent use in derivatizing other molecules is a multi-step process. The initial synthesis of the compound itself involves coupling a TAMRA derivative, a PEG4 linker with appropriate functional groups, and a TFP ester precursor. A common strategy involves starting with 5-carboxytetramethylrhodamine, which can be reacted with a PEG linker that has an amine on one end and a protected functional group on the other. nih.govacs.org This is then followed by deprotection and activation to form the TFP ester.

In a research context, the primary use of this compound is for the derivatization and functionalization of biomolecules, predominantly proteins and amine-modified nucleic acids. The general strategy for labeling involves dissolving the this compound in an appropriate organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and adding it to a solution of the target molecule in a suitable buffer, typically at a pH between 7.2 and 9.0. interchim.frrndsystems.comthermofisher.com

The molar ratio of the labeling reagent to the target molecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL). thermofisher.cn A higher molar ratio will generally result in a higher DOL, but excessive labeling can sometimes lead to quenching of the fluorescence signal or altered biological activity of the target molecule.

After the labeling reaction is complete, it is essential to remove any unreacted this compound and the tetrafluorophenol byproduct. This purification step is crucial to prevent high background fluorescence and to ensure accurate quantification of the labeled conjugate. nih.gov

Advanced Purification and Analytical Characterization Techniques for this compound Conjugates in Research

Following the conjugation reaction, a combination of chromatographic and spectroscopic techniques is employed to purify and characterize the newly formed TAMRA-labeled biomolecule.

Purification Techniques:

Size-Exclusion Chromatography (SEC): This is a widely used method to separate the labeled protein from the low-molecular-weight unreacted dye and byproducts. nih.govchromatographyonline.com The principle of SEC is to separate molecules based on their size. The larger, labeled protein will elute from the column before the smaller, unreacted components.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. uzh.chresearchgate.netresearchgate.net It is particularly useful for purifying labeled peptides and oligonucleotides and can also be used to separate proteins with different degrees of labeling. uzh.chresearchgate.net

Analytical Characterization Techniques:

UV-Visible Spectroscopy: This technique is used to determine the concentration of the protein and the dye in the conjugate. By measuring the absorbance at the protein's characteristic wavelength (typically 280 nm) and the TAMRA's maximum absorbance wavelength (~550 nm), the degree of labeling (DOL) can be calculated. rndsystems.com

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are invaluable for confirming the successful conjugation and determining the exact molecular weight of the labeled product. nih.govnih.govresearchgate.net This allows for the precise determination of the number of dye molecules attached to each biomolecule. nih.gov

Fluorescence Spectroscopy: This is used to confirm that the conjugated TAMRA retains its fluorescent properties. nih.gov The excitation and emission spectra of the conjugate can be measured to ensure they are consistent with those of TAMRA. sb-peptide.comfluorofinder.com

Confocal Laser Scanning Microscopy (CLSM): For applications involving cellular imaging, CLSM is used to visualize the localization of the TAMRA-labeled conjugate within cells. researchgate.net

By employing these advanced purification and characterization techniques, researchers can ensure the quality and purity of their this compound conjugates, which is essential for obtaining reliable and reproducible results in their downstream applications. nih.govuzh.ch

Applications of Tamra Peg4 Tfp Ester in Molecular and Cellular Research

Fluorescent Labeling of Biomolecules for High-Resolution Imaging and Detection

The primary function of TAMRA-PEG4-TFP ester is to covalently attach the TAMRA fluorophore to biomolecules. The TFP ester group readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. This targeted conjugation allows for the precise labeling of proteins, peptides, nucleic acids, and antibodies, enabling their visualization and tracking in a multitude of research applications.

Protein and Peptide Conjugation for Fluorescence Microscopy Applications

The labeling of proteins and peptides with fluorescent dyes is fundamental to understanding their localization, trafficking, and interactions within cells. This compound serves as an effective reagent for this purpose due to the bright and photostable fluorescence of the TAMRA dye, which emits in the orange-red spectrum.

The process of labeling involves the reaction of the TFP ester with primary amine groups present on the protein or peptide. The PEG4 linker provides a flexible spacer between the biomolecule and the fluorophore, which can help to preserve the native conformation and function of the labeled molecule. Once conjugated, these fluorescently tagged proteins and peptides can be introduced into living cells or fixed tissues and visualized using fluorescence microscopy techniques, such as confocal microscopy. This allows researchers to obtain high-resolution images of subcellular structures and to track the dynamic processes of labeled molecules in real-time. For instance, TAMRA-labeled peptides have been instrumental in monitoring cellular uptake and subcellular localization. lifetein.com

| Biomolecule | Application | Imaging Technique |

| Protein | Subcellular localization | Confocal Microscopy |

| Peptide | Cellular uptake and trafficking | Live-cell Imaging |

| Protein | Protein-protein interactions | Fluorescence Microscopy |

Oligonucleotide and Nucleic Acid Functionalization for Genetic and Genomic Studies

In the realm of genetics and genomics, the functionalization of oligonucleotides and nucleic acids with fluorescent reporters is crucial for a variety of detection and analysis methods. This compound can be used to label amine-modified oligonucleotides, which are synthetically produced to contain a primary amine at a specific position.

The TFP ester reacts with the amine-modified nucleotide, resulting in a stable, fluorescently labeled DNA or RNA probe. These probes are essential components in techniques such as fluorescence in situ hybridization (FISH), where they are used to detect and localize specific nucleic acid sequences within cells and tissues. Furthermore, TAMRA-labeled oligonucleotides are utilized in DNA sequencing and as probes in microarray analysis, enabling the high-throughput detection of gene expression and genetic variations.

Antibody Labeling for Immunological and Cell-Based Assays

Antibodies are indispensable tools in immunology and cell biology for the specific detection of antigens. The conjugation of antibodies with fluorescent dyes like TAMRA allows for their use in a wide array of immunological and cell-based assays. The TFP ester of this compound reacts with the abundant lysine residues on the antibody to create a stable fluorescent conjugate.

These labeled antibodies are widely employed in techniques such as immunocytochemistry and immunohistochemistry, where they are used to visualize the distribution of specific proteins in cells and tissues. In flow cytometry, TAMRA-labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens. The direct conjugation of the fluorophore to the primary antibody can streamline experimental workflows and reduce background signal compared to indirect detection methods.

Development and Utilization of Fluorescent Probes for Diverse Biological Assays

Beyond simple labeling for imaging, this compound is instrumental in the development of sophisticated fluorescent probes for quantitative biological assays. These probes are designed to report on specific molecular events, such as changes in molecular proximity or enzymatic activity.

Employment in Fluorescence Resonance Energy Transfer (FRET) Experiments

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions. In a FRET-based assay, a donor fluorophore transfers its excitation energy to a nearby acceptor fluorophore. TAMRA is a commonly used acceptor dye in FRET pairs with donors such as fluorescein (B123965) or green fluorescent protein (GFP).

This compound can be used to label one of the interacting biomolecules with the TAMRA acceptor. When this labeled molecule comes into close proximity (typically 1-10 nm) with a second molecule labeled with a suitable donor, FRET occurs, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. This change in fluorescence signal can be used to quantify the interaction between the two molecules. A notable application involves the synthesis of a TAMRA-PEG-linked derivative of methylphenidate to study its binding to the Synapsin III protein using a FRET-based assay. nih.gov

| FRET Pair | Application | Measurement |

| Fluorescein (Donor) - TAMRA (Acceptor) | Protein-protein interaction | Change in fluorescence intensity |

| GFP (Donor) - TAMRA (Acceptor) | Ligand-receptor binding | FRET efficiency |

| Cy3 (Donor) - TAMRA (Acceptor) | Nucleic acid hybridization | Ratiometric imaging |

Application in Enzyme Activity Profiling and Substrate Elucidation

Fluorescent probes are valuable tools for monitoring enzyme activity in real-time and for identifying enzyme substrates. This compound can be used to synthesize fluorescently labeled enzyme substrates. In a typical assay, a peptide or other small molecule substrate is labeled with TAMRA.

Upon enzymatic cleavage of the substrate, the fluorescent properties of TAMRA may be altered, leading to a change in fluorescence intensity or a shift in emission wavelength. For example, in a quenched-FRET probe, the substrate is dual-labeled with a fluorophore (like TAMRA) and a quencher. In the intact substrate, the fluorescence is quenched. When the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This method allows for the continuous and sensitive measurement of enzyme activity. TAMRA-labeled peptide substrates have been successfully employed to measure the activity of kinases. lifetein.com In these assays, a change in FRET efficiency upon phosphorylation reveals the enzymatic activity. lifetein.com Similarly, TAMRA-based probes have been developed for monitoring the activity of proteases and other hydrolases.

Role in Biosensor and Diagnostic Probe Development for Research

The unique properties of the this compound make it a valuable tool in the creation of sophisticated biosensors and diagnostic probes for research applications. The fundamental principle involves conjugating the molecule to a biorecognition element, such as a peptide or antibody, that has a high affinity and specificity for a particular target analyte. mdpi.com The TFP ester group readily reacts with primary amine groups present on these biomolecules, forming a stable covalent amide bond. lumiprobe.comthermofisher.com

Once labeled, the biorecognition molecule is transformed into a fluorescent probe. The TAMRA component emits a strong fluorescent signal upon excitation, which can be detected and quantified to determine the presence or concentration of the target. lifetein.com For instance, peptides designed to target specific biomarkers, such as tumor-specific receptors, can be labeled with TAMRA and used as probes in fluorescence-based detection assays or for imaging applications. lifetein.com

The integrated PEG4 linker plays a crucial role by enhancing the water solubility of the conjugate and providing spatial separation between the fluorophore and the biomolecule. This separation minimizes the risk of steric hindrance, which could otherwise interfere with the binding of the biorecognition element to its target, and helps prevent quenching of the fluorescent signal. sigmaaldrich.com TAMRA-labeled peptides have been successfully used to monitor cellular uptake, track subcellular localization in real-time, and visualize intracellular delivery mechanisms, demonstrating their utility as probes for dynamic cellular processes. lifetein.comnih.gov

| Property | Description | Relevance in Biosensors/Probes |

|---|---|---|

| Excitation Maximum (λmax) | ~555 nm | Optimal wavelength for exciting the fluorophore with common light sources (e.g., lasers). |

| Emission Maximum (λem) | ~580 nm | Wavelength of peak fluorescent signal, detected by imaging systems and plate readers. sigmaaldrich.com |

| Photostability | High resistance to photobleaching. | Enables prolonged or repeated imaging sessions without significant signal loss, crucial for time-lapse studies. lifetein.com |

| Quantum Yield | High | Produces a bright, easily detectable signal for high-sensitivity assays. |

| Amine-Reactivity (TFP Ester) | Forms stable amide bonds with primary amines. | Allows for robust, covalent attachment to a wide range of biorecognition molecules (peptides, proteins, etc.). lumiprobe.com |

Integration within Bioorthogonal Chemistry Frameworks in Research

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org this compound serves as a foundational tool for integrating fluorescence into these highly specific labeling strategies. The TFP ester allows for the initial, stable conjugation of the TAMRA-PEG4 moiety to a biomolecule of interest. This fluorescently-tagged biomolecule can then be endowed with a second, bioorthogonal reactive handle, preparing it for subsequent, highly specific ligation reactions within a complex biological environment.

"Click chemistry" encompasses a class of bioorthogonal reactions that are rapid, efficient, and highly specific. This compound is synergistic with these modalities because the core TAMRA-PEG4 structure can be readily synthesized with various click chemistry functional groups in place of the TFP ester, such as an alkyne, azide, DBCO (Dibenzocyclooctyne), or tetrazine.

The most prominent example of this synergy is in the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO). This reaction is renowned for its exceptionally fast kinetics, making it ideal for labeling low-abundance molecules in live cells. wikipedia.orgnih.govbroadpharm.com For example, a protein of interest can be modified with a TCO group, while a probe molecule is labeled with a tetrazine-functionalized TAMRA-PEG4 derivative. The subsequent ligation occurs rapidly and specifically, allowing for precise fluorescent labeling of the target protein. The reaction kinetics of different bioorthogonal chemistries highlight the superiority of the Tetrazine-TCO ligation for in vivo applications.

| Bioorthogonal Reaction | Typical Second-Order Rate Constant (k2) (M-1s-1) | Key Features |

|---|---|---|

| Staudinger Ligation | ~0.002 - 0.01 | Pioneering bioorthogonal reaction; slow kinetics. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10 - 100 | Highly efficient but requires a cytotoxic copper catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO | ~0.1 - 1.0 | Copper-free, but with moderate reaction kinetics. |

| Tetrazine Ligation with TCO | ~800 - 30,000 | Extremely rapid, catalyst-free, and highly bioorthogonal. nih.govbroadpharm.com |

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex proteome. In a typical PAL experiment, a probe molecule is designed with a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to any nearby interacting proteins.

The synergy with this compound often comes in a two-step "clickable" PAL approach. Researchers can design a photoaffinity probe that also contains a click chemistry handle, such as an alkyne. The workflow is as follows:

Living cells or cell lysates are incubated with the alkyne-modified photoaffinity probe.

The system is irradiated with UV light, causing the probe to covalently bind to its protein targets.

The proteome is lysed, and an azide-functionalized TAMRA reporter molecule (synthesized from a precursor like this compound) is added.

A click reaction is initiated, which specifically attaches the TAMRA fluorophore to the photo-labeled proteins.

The fluorescently tagged proteins can then be easily visualized by in-gel fluorescence scanning or identified via mass spectrometry. nih.gov

This method allows for the sensitive detection of target proteins without requiring the bulky fluorescent dye to be present during the initial binding and crosslinking event, which could otherwise interfere with the molecular interaction being studied.

Contribution to Targeted Protein Degradation (PROTAC) Research as a Linker Component

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to destroy specific target proteins. A PROTAC consists of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical component, and PEG chains are the most common motif used, with statistics showing their incorporation in over half of reported PROTACs. nih.govresearchgate.net The this compound represents a building block for creating fluorescently labeled PROTACs. By reacting the TFP ester with an amine on one of the PROTAC ligands, the TAMRA-PEG4 unit can be incorporated as part of the linker.

The inclusion of a fluorophore like TAMRA does not typically contribute to the degradation activity itself but is an invaluable tool for the research and development of new PROTACs. Fluorescent PROTACs enable a variety of crucial analytical studies:

Cellular Permeability and Uptake: The ability of a PROTAC to enter cells can be directly visualized and quantified using fluorescence microscopy or flow cytometry.

Subcellular Localization: Researchers can determine where the PROTAC accumulates within the cell, providing insights into its mechanism of action and potential off-target effects.

Binding Assays: Techniques like fluorescence polarization (FP) can be used to measure the binding affinity of the fluorescent PROTAC to its target protein or the E3 ligase, which is essential for optimizing PROTAC design. nih.gov

| PROTAC Component | Function | Role of TAMRA-PEG4 Moiety |

|---|---|---|

| Target-Binding Ligand | Binds specifically to the protein of interest (POI) intended for degradation. | N/A |

| E3 Ligase-Binding Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | N/A |

| Linker | Connects the two ligands and positions the POI and E3 ligase for ubiquitination. The PEG4 component enhances solubility and optimizes spacing. nih.gov | Serves as the fluorescent reporter for analytical studies (uptake, localization, binding). |

Optimizing Methodological Parameters for Research Protocols Utilizing Tamra Peg4 Tfp Ester

Critical Evaluation of Reaction Conditions for Maximizing Conjugation Efficiency and Specificity

The successful conjugation of TAMRA-PEG4-TFP ester to a target biomolecule hinges on the careful control of several reaction parameters. The TFP ester group reacts with non-protonated primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine (B10760008) residues, to form a covalent amide bond. thermofisher.combocascientific.com TFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling. bocascientific.comsigmaaldrich.combroadpharm.com

Key reaction conditions to be optimized include:

Molar Ratio: The molar excess of the TFP ester reagent relative to the biomolecule must be determined empirically. For mono-labeling of proteins, a molar excess of around 8 to 10-fold is often a good starting point, though this can be adjusted depending on the protein's structure and the desired degree of labeling (DOL). thermofisher.comlumiprobe.com For some applications, a molar excess of 1.5 to 10 equivalents may be used to enhance conjugation efficiency. thermofisher.com

Concentration: Higher concentrations of the target biomolecule (typically 1-10 mg/mL) are favorable for the conjugation reaction. lumiprobe.cominterchim.fr

Temperature: Most conjugation reactions are performed at room temperature. bocascientific.com However, reactions can also be carried out at 4°C, which typically requires a longer incubation time (e.g., overnight) to achieve comparable efficiency to a shorter, room-temperature incubation. thermofisher.com

Incubation Time: The duration of the reaction can vary from 1 to 12 hours. thermofisher.comlumiprobe.com A common protocol involves incubation for 2 hours at room temperature or overnight on ice. thermofisher.com The optimal time should be determined for each specific application to maximize conjugation without introducing excessive side reactions.

| Parameter | Recommended Range/Condition | Rationale & Notes |

| pH | 7.0–9.0 sigmaaldrich.comthermofisher.com | Balances amine reactivity (favored at higher pH) with ester hydrolysis (increases at higher pH). Optimal for many proteins is pH 8.3-8.5. lumiprobe.com |

| Molar Excess of Reagent | 1.5–50x thermofisher.cominterchim.fr | Must be optimized empirically. Higher excess increases the degree of labeling but also the risk of over-labeling and aggregation. atto-tec.com |

| Biomolecule Concentration | 1–10 mg/mL lumiprobe.com | Higher concentrations favor the bimolecular reaction, improving efficiency. interchim.fr |

| Temperature | Room Temperature or 4°C bocascientific.comthermofisher.com | Room temperature reactions are faster (1-4 hours). 4°C requires longer incubation (overnight) but may be gentler for sensitive proteins. thermofisher.comlumiprobe.com |

| Incubation Time | 1–12 hours thermofisher.comlumiprobe.com | Dependent on temperature, pH, and desired degree of labeling. Should be optimized for each system. |

| Solvent | DMSO or DMF | The TFP ester reagent is moisture-sensitive and should first be dissolved in a dry, water-miscible organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction buffer. thermofisher.comlumiprobe.com |

Strategies for Minimizing Non-Specific Binding and Enhancing Signal-to-Noise Ratio in Fluorescent Assays

A high signal-to-noise ratio is paramount for the sensitivity and accuracy of fluorescence-based assays. This requires maximizing the specific signal from the labeled target while minimizing background noise from non-specific binding and other sources.

Role of the PEG Spacer: The inclusion of the hydrophilic PEG4 spacer in the this compound molecule is a key design feature for reducing non-specific binding. sigmaaldrich.comsigmaaldrich.com Hydrophobic interactions are a common cause of non-specific protein adsorption to surfaces or other proteins. The PEG linker creates a hydrated layer around the fluorophore and the conjugation site, which can decrease these hydrophobic interactions and improve the stability of the conjugate by preventing aggregation. sigmaaldrich.comsigmaaldrich.comnih.gov This leads to lower background signals in assays. nih.gov

Blocking Agents: In assay formats like immunoassays or cellular imaging, blocking unoccupied binding sites on surfaces (e.g., microplates, membranes) or cells is a standard and crucial step. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or non-ionic detergents. This prevents the fluorescent conjugate from adhering non-specifically to these surfaces, thereby reducing background fluorescence.

| Issue | Strategy | Detailed Approach |

| Non-Specific Adsorption | Utilize PEGylated Reagent | The inherent PEG4 linker in the reagent helps to reduce hydrophobic interactions, a primary driver of non-specific binding. sigmaaldrich.comnih.gov |

| Employ Blocking Buffers | In surface-based assays, pre-treat the surface with a blocking agent like Bovine Serum Albumin (BSA) to prevent the labeled molecule from sticking non-specifically. | |

| High Background from Over-labeling | Optimize Degree of Labeling (DOL) | Systematically vary the molar ratio of this compound to the target molecule to find a DOL that maximizes signal without causing aggregation or fluorescence quenching. atto-tec.com |

| Interference from Free Dye | Thorough Purification | Unreacted, hydrolyzed this compound must be completely removed post-conjugation, as it will contribute to background noise. atto-tec.com |

The enhancement of the signal-to-noise ratio is ultimately achieved by increasing the specific signal (e.g., through optimized labeling) while decreasing the noise (e.g., by preventing non-specific binding and removing unbound dye). sigmaaldrich.comnih.gov

Considerations for Buffer Selection and pH Control in Maintaining Fluorophore Integrity and Reactivity

The choice of reaction buffer and the strict control of its pH are critical factors that influence both the stability of the this compound and its reactivity towards the target biomolecule.

Buffer Composition: The most important rule for buffer selection is to use non-amine-containing buffers. bocascientific.comthermofisher.com Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the TFP ester, significantly reducing conjugation efficiency. bocascientific.comatto-tec.com High concentrations of other nucleophiles, such as thiols, should also be avoided. bocascientific.com

pH Control: The reaction of TFP esters with primary amines is strongly pH-dependent. bocascientific.comlumiprobe.com The amino group must be in its non-protonated, nucleophilic state to react. This is favored at alkaline pH. However, the rate of hydrolysis of the TFP ester, an undesirable side reaction, also increases with pH. bocascientific.comsigmaaldrich.com Therefore, a compromise is necessary. A pH range of 7.0–9.0 is generally recommended for the reaction. sigmaaldrich.comthermofisher.com More specifically, a pH of 8.3-8.5 is often considered optimal for labeling lysine residues. lumiprobe.com While TFP esters are most stable against hydrolysis in a pH range of 5-7, their reactivity towards amines is low in this acidic to neutral range. sigmaaldrich.com

| Buffer System | Recommended pH | Suitability Notes |

| Phosphate-Buffered Saline (PBS) | 7.2–7.4 | Commonly used, but pH is at the lower end of the optimal range for reactivity. Efficiency may be lower but can be compensated for with higher reagent concentration or longer incubation. thermofisher.comthermofisher.com |

| HEPES | 7.0–8.0 | Good buffering capacity in the recommended pH range and is free of primary amines. thermofisher.com |

| Sodium Bicarbonate / Carbonate | 8.3–9.0 | Provides the optimal alkaline pH for efficient reaction with lysine residues. bocascientific.comlumiprobe.com |

| Borate | 8.0–9.0 | A suitable amine-free buffer for maintaining an alkaline reaction environment. thermofisher.com |

It is crucial to ensure that the biomolecule, if stored in an incompatible buffer (like one containing Tris or sodium azide), is transferred into a suitable conjugation buffer via dialysis or desalting before the reaction. thermofisher.com

Advanced Post-Conjugation Purification and Sample Preparation Techniques for Downstream Research Applications

Following the conjugation reaction, the sample is a mixture containing the desired fluorescently labeled biomolecule, unreacted this compound, and hydrolyzed, non-reactive dye. The removal of these contaminants is essential for the accuracy of downstream applications and for the correct determination of the degree of labeling. atto-tec.com

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is one of the most common methods for purifying labeled macromolecules like proteins and antibodies. lumiprobe.com The sample is passed through a column packed with a porous resin. Larger molecules (the conjugate) pass through the column more quickly, while smaller molecules (unreacted dye) are retained in the pores and elute later, allowing for effective separation. lumiprobe.com Desalting columns, such as Zeba™ spin columns, are a rapid form of SEC used for quick buffer exchange and removal of small molecule contaminants. thermofisher.com

Dialysis: This technique is suitable for purifying larger biomolecules. The reaction mixture is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The bag is submerged in a large volume of buffer, and the smaller, unreacted dye molecules diffuse out of the bag into the buffer, while the larger, labeled biomolecule is retained. thermofisher.com This process typically requires several buffer changes over an extended period.

Precipitation: For some biomolecules like proteins and nucleic acids, precipitation using organic solvents such as ethanol (B145695) or acetone (B3395972) can be an effective purification step. This method efficiently separates the macromolecule from soluble organic impurities like hydrolyzed dye. lumiprobe.com

Chromatography: Other chromatographic techniques, such as reverse-phase or ion-exchange chromatography, can also be employed for more rigorous purification, especially when a highly pure conjugate is required or when separating species with different degrees of labeling.

The choice of purification method depends on the nature of the biomolecule, the scale of the reaction, and the requirements of the subsequent application. After purification, the conjugate should be stored under conditions that protect it from light and maintain its stability, often at 2-8°C or frozen in aliquots at -20°C. thermofisher.comatto-tec.com

Comparative Analysis and Distinctive Features in Academic Research

Comparative Performance of TFP Esters versus N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Research

In the realm of bioconjugation, the covalent linkage of molecules to primary amines on proteins, peptides, or modified nucleic acids is frequently achieved using amine-reactive esters. The most common of these are N-hydroxysuccinimide (NHS) esters, which have long been the standard. thermofisher.com However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a robust alternative, offering distinct advantages in terms of stability and reaction efficiency under specific conditions. thermofisher.cnlumiprobe.com

Research has consistently shown that TFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, particularly at the neutral to slightly basic pH values (pH 7.5-8.5) often required for efficient amine labeling. researchgate.netlumiprobe.comlumiprobe.com NHS esters, conversely, have a short half-life at physiological pH, which can diminish conjugation yields due to the competing hydrolysis reaction. thieme-connect.comresearchgate.net For instance, at pH 8, the half-life of an NHS ester can be measured in minutes, whereas TFP esters are significantly more stable. researchgate.net One study quantified the half-life of TFP esters to be approximately twice as long as NHS esters at a pH of around 8. researchgate.net Another reported that TFP esters exhibit a 10-fold increased half-life under slightly basic buffered conditions. researchgate.net This enhanced stability of TFP esters reduces the need for a large excess of the labeling reagent and allows for more controlled and predictable conjugation kinetics. thermofisher.cn

The byproducts of the conjugation reaction also differ. The reaction with a TFP ester releases tetrafluorophenol (TFP-OH), while the NHS ester reaction releases N-hydroxysuccinimide. thieme-connect.com This can be a relevant consideration in specific experimental setups. Furthermore, TFP esters are noted to be more hydrophobic than NHS esters, an attribute that can be advantageous in applications like the fabrication of high-density spotted arrays by reducing spot size. researchgate.netresearchgate.netechemi.com

| Ester Type | pH Condition | Reported Half-Life (t1/2) | Key Findings |

|---|---|---|---|

| TFP Ester | ~8.0 | ~2x longer than NHS ester | Greater stability under basic conditions improves coupling efficiency. researchgate.net |

| NHS Ester | ~8.0 | Measured in minutes | Rapid hydrolysis competes with conjugation reaction. researchgate.net |

| TFP Ester | 10.0 | ~10-fold longer than NHS ester | Significantly less susceptible to hydrolysis at high pH, allowing for higher coupling density. nih.gov |

| NHS Ester | 10.0 | Significantly decreased coupling density | Competing base-catalyzed hydrolysis is a major issue. nih.gov |

| TFP Ester | 7.4 (25°C) | 120 minutes | Four-fold more stable than NHS esters under these conditions. benchchem.com |

| NHS Ester | 7.4 (25°C) | 30 minutes | Hydrolytic instability can lead to reagent waste. benchchem.com |

Evaluation of TAMRA's Spectroscopic Properties and Photostability in Relation to Other Fluorescent Dyes in Research

Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye from the rhodamine family, valued for its bright orange-red fluorescence and robust performance in various biochemical and biomedical research applications. lifetein.com Its selection as a fluorescent reporter is often based on a careful evaluation of its spectroscopic properties and photostability in comparison to other commonly used dyes, such as fluorescein (B123965) and cyanine (B1664457) (Cy) dyes.

TAMRA exhibits excitation and emission maxima typically around 555 nm and 580 nm, respectively, making it compatible with standard red-channel fluorescence detection systems. lifetein.com While its fluorescence quantum yield is generally lower than that of fluorescein, TAMRA conjugates often appear brighter in practical applications like fluorescence microscopy. genaxxon.com This is because TAMRA is intrinsically more photostable than fluorescein and is efficiently excited by common laser lines (e.g., 543 nm) and mercury-arc lamps. genaxxon.comresearchgate.net Photostability is a critical feature, particularly for experiments requiring prolonged or repeated imaging, such as time-lapse microscopy, as it ensures minimal signal loss over time. lifetein.com

Compared to cyanine dyes like Cy3, TAMRA offers superior photostability. lifetein.com A recent study directly comparing 5-TAMRA with a Cy3B derivative found that while TAMRA had a lower quantum yield (37-39% vs. ~57% for Cy3B), its photostability was "considerably higher". acs.orgnih.gov However, TAMRA is more hydrophobic than Cy3, which can sometimes affect the solubility of the labeled conjugate. lifetein.com Another key difference is TAMRA's pH-sensitive fluorescence, a characteristic of its rhodamine backbone; it performs optimally in neutral to slightly acidic conditions and shows reduced quantum yield at a pH above 8.0. lifetein.comnih.gov This necessitates careful buffer selection during experimental design. lifetein.com In contrast, some other dyes may offer more consistent fluorescence across a broader pH range.

| Property | TAMRA | Fluorescein (FITC) | Cyanine-3 (Cy3) |

|---|---|---|---|

| Excitation Max (nm) | ~555 | ~495 | ~550 |

| Emission Max (nm) | ~580 | ~519 | ~570 |

| Photostability | Good; more stable than Fluorescein and Cy3B. lifetein.comgenaxxon.comacs.org | Poor; prone to rapid photobleaching. genaxxon.com | Moderate; less stable than TAMRA. acs.orgnih.gov |

| Quantum Yield | Moderate (e.g., 0.3-0.5). lifetein.com | High | High (e.g., ~0.57 for Cy3B). acs.orgnih.gov |

| pH Sensitivity | Sensitive; fluorescence decreases at pH > 8.0. lifetein.com | Highly sensitive | Generally less sensitive than TAMRA |

| Solubility | More hydrophobic than Cy3. lifetein.com | Hydrophilic | Sulfonated versions are highly water-soluble. glpbio.comlumiprobe.com |

Advantages Conferred by PEG Linkers in Specific Research Contexts, Including Solubility and Reduced Aggregation

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in a bioconjugation reagent like TAMRA-PEG4-TFP ester provides significant advantages that are critical in many research contexts. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units. thermofisher.comscielo.br Its incorporation as a linker can dramatically improve the physicochemical properties of the resulting conjugate. researchgate.net

Furthermore, PEG linkers help to reduce non-specific interactions and aggregation by creating a hydrated shell around the conjugate. scielo.br This steric hindrance prevents the close approach of molecules that can lead to aggregation. adcreview.com In the context of antibody-drug conjugates (ADCs), hydrophobic linkers often limit the number of drug molecules that can be attached before aggregation occurs. adcreview.com The use of hydrophilic PEG linkers can overcome this limitation, allowing for a higher drug-to-antibody ratio without causing aggregation or loss of antibody affinity. adcreview.com

The PEG linker also acts as a flexible spacer, providing distance between the biomolecule and the attached label or payload. bocsci.comscbt.com This can be critical for preserving the biological activity of the protein or antibody by preventing the label from interfering with its active site or binding domains. mdpi.com The defined length of discrete PEG linkers, such as the PEG4 in this compound, allows for precise control over this spacing to optimize the functionality of the final conjugate. thermofisher.com

| Research Context | Advantage of PEG Linker | Supporting Findings |

|---|---|---|

| Protein/Antibody Labeling | Increased Solubility & Reduced Aggregation | PEGylation significantly increases the solubility and stability of proteins, sometimes making them soluble in organic solvents. rsc.org Hydrophilic PEG linkers overcome aggregation issues seen with hydrophobic linkers in ADCs. adcreview.comadcreview.com |

| Fluorescence Microscopy | Enhanced Signal & Stability | By preventing aggregation-induced quenching, PEG linkers can lead to brighter and more stable fluorescent signals from labeled biomolecules. |

| Drug Delivery (e.g., ADCs) | Improved Pharmacokinetics & Higher Payload | PEGylation extends the circulation half-life of drugs and reduces immunogenicity. bocsci.comfrontiersin.org It enables higher drug-to-antibody ratios without causing aggregation. adcreview.com |

| Surface Immobilization | Reduced Steric Hindrance | The flexible PEG chain acts as a spacer, minimizing steric clashes and ensuring the immobilized biomolecule retains its activity. thermofisher.comscbt.com |

Emerging Research Trajectories and Future Prospects for Tamra Peg4 Tfp Ester

Advances in Multi-Color Labeling and Super-Resolution Microscopy Enabled by TAMRA-PEG4-TFP Ester Derivatives

The spectral properties of the TAMRA fluorophore, with excitation and emission maxima around 546-552 nm and 575-578 nm respectively, make it well-suited for inclusion in multi-color imaging experiments. medchemexpress.comaatbio.com It occupies a distinct spectral window, allowing it to be used alongside other fluorescent dyes with minimal spectral overlap. For instance, it can be paired with blue-fluorescent dyes like BP Fluor 405 and green-fluorescent dyes for simultaneous visualization of multiple cellular targets. medchemexpress.com

Researchers at the Max Planck Institute for Medical Research have highlighted the potential of rhodamine derivatives like TAMRA in developing advanced probes for multi-color super-resolution microscopy in living cells. mpg.de By modifying the structure of fluorophores like TAMRA, they have created probes that are cell-permeable and exhibit increased fluorescence upon binding to their target, a property known as fluorogenicity. mpg.de This approach minimizes background noise and enhances the signal-to-noise ratio, which is critical for high-resolution imaging. mpg.de

Super-resolution microscopy (SRM) techniques, such as STED (STimulated Emission Depletion) and STORM (STochastic Optical Reconstruction Microscopy), which bypass the diffraction limit of light, heavily rely on the quality of fluorescent labels. nih.gov The photostability of TAMRA is a significant advantage for these techniques, which often require intense laser irradiation that can photobleach less robust dyes. lumiprobe.com The development of this compound derivatives with enhanced photostability and brightness will be instrumental in achieving higher spatial resolution, potentially in the range of 20-40 nm in fixed cells and 50-80 nm in live cells. nih.gov

The TFP ester group plays a crucial role here. Its increased stability in aqueous and basic conditions compared to the more common NHS esters allows for more controlled and efficient labeling of biomolecules, such as proteins and amine-modified oligonucleotides. researchgate.netwikipedia.orglumiprobe.com This leads to a higher density of functional probes on the target molecule, a key parameter for the quality of super-resolution images. researchgate.net

Potential Applications in Single-Molecule Tracking and Dynamic Biological Studies

Single-molecule tracking (SMT) is a powerful technique for studying the dynamics of individual molecules in real-time within living cells, providing insights into processes like protein diffusion, binding kinetics, and target search mechanisms. nih.gov The brightness and photostability of the TAMRA fluorophore make this compound an excellent candidate for SMT applications. A bright probe is essential for detecting the faint signal from a single molecule against the background autofluorescence of the cell. High photostability allows for longer observation times, enabling the tracking of molecular movements over extended periods.

The PEG4 spacer in this compound offers several advantages for SMT. Its hydrophilic nature helps to prevent the aggregation of labeled biomolecules and reduces non-specific binding to cellular structures, ensuring that the observed movement accurately reflects the behavior of the target molecule. conju-probe.comthermofisher.com The flexibility of the PEG spacer also minimizes potential steric hindrance that could alter the natural dynamics of the labeled protein. conju-probe.com

Future research will likely focus on using this compound to label and track a wide variety of proteins involved in dynamic cellular processes. This could include studying the movement of transcription factors as they search for their target DNA sequences, the dynamics of receptor proteins on the cell surface, or the assembly and disassembly of protein complexes. The ability to perform SMT with a bright and stable probe like this compound will provide unprecedented detail about the molecular choreography of life.

Integration into High-Throughput Screening (HTS) Platforms for Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large libraries of chemical compounds for their effects on a biological target. researchgate.net Fluorescence-based assays are widely used in HTS due to their high sensitivity, simplicity, and amenability to automation. bocascientific.com

This compound can be readily integrated into HTS platforms for a variety of applications. For example, it can be used to develop fluorescence polarization (FP) assays to screen for inhibitors of protein-protein or protein-nucleic acid interactions. In an FP assay, a small, fluorescently labeled molecule (like a peptide or oligonucleotide labeled with this compound) will have a low FP value. Upon binding to a larger protein, the tumbling rate of the complex slows down, resulting in a higher FP value. Test compounds that disrupt this interaction will cause a decrease in the FP signal. The brightness of TAMRA is a key advantage for the sensitivity of such assays. lumiprobe.com

Furthermore, the amine-reactive TFP ester allows for the straightforward labeling of a wide range of biomolecules, including proteins and peptides, which can then be used as probes in HTS assays. lumiprobe.com The stability of the TFP ester is particularly beneficial in the context of HTS, where reagents may need to be stable for extended periods under various buffer conditions. wikipedia.orgthieme-connect.com This contrasts with NHS esters, which are more prone to hydrolysis. researchgate.netwikipedia.org

Future developments could see the use of this compound in cell-based HTS assays. For instance, it could be used to label specific cellular components to monitor changes in their localization or abundance in response to drug candidates. The cell permeability of some TAMRA derivatives opens the door to such applications in live-cell HTS. mpg.de

Future Developments in Novel Probe Design and Bioengineering Applications

The modular nature of this compound, consisting of a fluorophore, a spacer, and a reactive group, makes it an ideal platform for the development of novel and more sophisticated molecular probes.

One area of active development is the creation of "smart" or "activatable" probes. These probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific enzyme or are in a particular chemical environment. This "turn-on" mechanism significantly improves the signal-to-noise ratio by reducing background fluorescence. By modifying the TAMRA core or the linker, researchers can design probes that are sensitive to specific proteases, reactive oxygen species, or pH changes.

Another exciting frontier is the incorporation of this compound into more complex bioconjugates for targeted imaging and therapy. For example, the TFP ester can be used to attach the TAMRA-PEG4 moiety to a targeting ligand, such as an antibody or a small molecule, that specifically recognizes cancer cells. This would allow for the fluorescent imaging of tumors and could potentially be combined with a therapeutic agent for theranostic applications.

Furthermore, the principles of bioorthogonal chemistry can be combined with this compound. bocsci.combroadpharm.com For example, a bioorthogonal reactive group, such as an alkyne or a tetrazine, could be incorporated into the molecule. This would allow for a two-step labeling strategy. First, the bioorthogonal group is introduced into a biological system via metabolic or genetic incorporation. Then, the TAMRA-PEG4 probe containing the complementary reactive group is added, leading to highly specific labeling. This approach minimizes off-target labeling and can be used for in vivo imaging.

The continuous development of new fluorescent probes based on the this compound scaffold will undoubtedly fuel further discoveries in biology and medicine.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of TAMRA-PEG4-TFP ester post-synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify PEG spacer length and TFP ester functionality. MALDI-TOF mass spectrometry can confirm molecular weight accuracy (±5 Da). For purity assessment (>95%), employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Include annotated spectral data in supplementary materials to enhance reproducibility .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized product at -20°C under inert gas (e.g., argon) with desiccant. For solutions, use anhydrous DMSO (≤0.005% water content) and aliquot at -80°C to minimize hydrolysis. Monitor degradation via weekly HPLC analysis; retention time shifts >5% indicate instability. Always conduct a ninhydrin test before conjugation to confirm active TFP ester availability .

Q. What validation methods ensure successful conjugation of this compound to target biomolecules?

- Methodological Answer : Use UV-Vis spectroscopy to quantify TAMRA’s absorbance (ε=68,000 M⁻¹cm⁻¹ at 549 nm) relative to the biomolecule’s intrinsic absorbance (e.g., ε=43,824 M⁻¹cm⁻¹ for BSA at 280 nm). Fluorescence quenching assays or gel electrophoresis with Coomassie/Fluorescence Dual Staining can validate labeling efficiency. Include negative controls (no TFP ester) to rule out nonspecific binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation using systematic experimental design?

- Methodological Answer : Apply Taguchi’s L9 orthogonal array to test variables: pH (7.0–9.0), molar ratio (1:5–1:20), temperature (4–37°C), and reaction time (2–24 h). Calculate signal-to-noise (S/N) ratios using the "larger-the-better" approach. Perform ANOVA to identify dominant factors (e.g., pH contributes 77.5% variance in yield) . Validate optimal conditions through triplicate runs and compare yields via fluorescence polarization .

Q. How should discrepancies in fluorescence quantum yield (Φ) between batches be investigated?

- Methodological Answer : Conduct Grubbs’ test to detect outliers. Re-examine solvent polarity (measure dielectric constant via impedance spectroscopy) and environmental quenchers (e.g., dissolved oxygen levels via GC-MS). Use multivariate regression to isolate variables. Confocal microscopy can localize probe aggregation, which may reduce Φ. Cross-validate with independent techniques like time-resolved fluorescence .

Q. What statistical methods address batch-to-batch variability in synthesis yields?

- Methodological Answer : Implement control charts (X-bar and R charts) for critical parameters (e.g., reaction temperature ±0.5°C). Apply Box-Cox transformation to normalize yield data before mixed-effects ANOVA. Root cause analysis via Ishikawa diagrams can trace variability to raw material purity (ICP-OES verification) or inert atmosphere consistency (GC-MS O₂ residuals <0.1%) .

Q. How can conflicting results in cellular uptake studies using TAMRA-PEG4-TFP-labeled probes be resolved?

- Methodological Answer : Use flow cytometry with internal controls (unlabeled cells) to standardize gating. Perform Z-factor analysis to assess assay robustness. Test probe stability in lysosomal buffers (pH 4.5–5.5) via HPLC. If uptake varies, conduct live-cell imaging to rule out endocytosis inhibitors or serum protein interference .

Data Presentation & Interpretation Guidelines

- Tables : Include orthogonal array layouts (e.g., Taguchi L9) with parameter levels and S/N ratios .

- Figures : Annotate fluorescence spectra with excitation/emission maxima and Stokes shifts. Use boxplots for batch yield comparisons .

- Statistical Reporting : Provide p-values, confidence intervals, and effect sizes (Cohen’s d) for all comparative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.